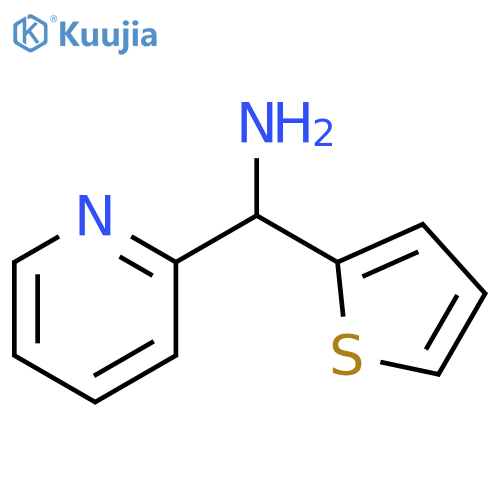Cas no 58088-49-6 (2-Pyridinemethanamine, α-2-thienyl-)

58088-49-6 structure
商品名:2-Pyridinemethanamine, α-2-thienyl-
CAS番号:58088-49-6
MF:C10H10N2S
メガワット:190.264800548553
CID:5262830
2-Pyridinemethanamine, α-2-thienyl- 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinemethanamine, α-2-thienyl-
-
- インチ: 1S/C10H10N2S/c11-10(9-5-3-7-13-9)8-4-1-2-6-12-8/h1-7,10H,11H2
- InChIKey: UNWCCCQRNJNHAJ-UHFFFAOYSA-N
- ほほえんだ: C1(C(C2SC=CC=2)N)=NC=CC=C1
じっけんとくせい
- 密度みつど: 1.219±0.06 g/cm3(Predicted)
- ふってん: 127-132 °C(Press: 0.07 Torr)
- 酸性度係数(pKa): 7.48±0.39(Predicted)
2-Pyridinemethanamine, α-2-thienyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-646528-10.0g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 10g |
$3131.0 | 2023-05-30 | ||
| Enamine | EN300-646528-0.5g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 0.5g |
$699.0 | 2023-05-30 | ||
| Enamine | EN300-646528-0.25g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 0.25g |
$670.0 | 2023-05-30 | ||
| Enamine | EN300-646528-0.1g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 0.1g |
$640.0 | 2023-05-30 | ||
| Enamine | EN300-646528-2.5g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 2.5g |
$1428.0 | 2023-05-30 | ||
| Enamine | EN300-646528-1.0g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 1g |
$728.0 | 2023-05-30 | ||
| Enamine | EN300-646528-0.05g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 0.05g |
$612.0 | 2023-05-30 | ||
| Enamine | EN300-646528-5.0g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 5g |
$2110.0 | 2023-05-30 |
2-Pyridinemethanamine, α-2-thienyl- 関連文献
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
58088-49-6 (2-Pyridinemethanamine, α-2-thienyl-) 関連製品
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
